molecular formula C14H8FN3 B6279159 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine CAS No. 1264192-08-6

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B6279159
CAS No.: 1264192-08-6
M. Wt: 237.2
InChI Key:
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Description

“6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine” is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve changes in the dipole moment. For instance, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They allow good solid-state emission intensities and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

The future directions for the study of pyrazolo[1,5-a]pyrimidines could involve further exploration of their optical applications, given their beneficial properties . Additionally, their potential inhibitory effects on certain receptors could be further investigated for potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine involves the reaction of 4-fluorobenzyl bromide with ethynylpyrazole in the presence of a base to form 6-[2-(4-fluorophenyl)ethynyl]pyrazole. This intermediate is then reacted with 2,4-diaminopyrimidine in the presence of a catalyst to form the final product, 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine.", "Starting Materials": [ "4-fluorobenzyl bromide", "ethynylpyrazole", "2,4-diaminopyrimidine", "base", "catalyst" ], "Reaction": [ "Step 1: React 4-fluorobenzyl bromide with ethynylpyrazole in the presence of a base to form 6-[2-(4-fluorophenyl)ethynyl]pyrazole.", "Step 2: React 6-[2-(4-fluorophenyl)ethynyl]pyrazole with 2,4-diaminopyrimidine in the presence of a catalyst to form 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine." ] }

CAS No.

1264192-08-6

Molecular Formula

C14H8FN3

Molecular Weight

237.2

Purity

100

Origin of Product

United States

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